molecular formula C15H27NO4 B12085774 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 89760-47-4

9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-

Cat. No.: B12085774
CAS No.: 89760-47-4
M. Wt: 285.38 g/mol
InChI Key: ZPUKCRKHNOUTJA-UHFFFAOYSA-N
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Description

The compound "9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-" is a derivative of decenoic acid (a 10-carbon unsaturated carboxylic acid) featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position. The Boc group serves as a common protecting group in organic synthesis, particularly for amines, to enhance solubility and prevent undesired side reactions during peptide synthesis or derivatization .

Properties

CAS No.

89760-47-4

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoic acid

InChI

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,16,19)(H,17,18)

InChI Key

ZPUKCRKHNOUTJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCCC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the following steps:

    Formation of Decenoic Acid Backbone: The decenoic acid backbone can be synthesized through various methods, including the hydroformylation of 1-octene followed by oxidation.

    Introduction of Amino Group: The amino group is introduced through a reaction with an appropriate amine, such as 2-aminoethanol.

    Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the final compound.

Industrial Production Methods

the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring purity through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond in the decenoic acid backbone to a single bond.

    Substitution: The Boc-protected amino group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Saturated derivatives with single bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
9-Decenoic acid derivatives are being explored as potential drug candidates due to their ability to modulate biological pathways. The compound's structure allows it to interact with various enzymes and receptors, making it a candidate for further investigation in drug design.

2. Antimicrobial Activity
Research indicates that certain derivatives of 9-Decenoic acid exhibit antimicrobial properties. For instance, studies have shown that the compound can inhibit the growth of specific bacterial strains, suggesting potential applications in developing new antibacterial agents.

3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, which could lead to applications in treating inflammatory diseases.

Applications in Materials Science

1. Polymer Synthesis
9-Decenoic acid can be utilized as a monomer in the synthesis of polymers with specific properties. Its unique structure allows for the creation of materials with enhanced mechanical and thermal stability.

2. Surface Coatings
The compound is also being studied for use in surface coatings due to its ability to form films that exhibit desirable characteristics such as water resistance and durability.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryDrug DevelopmentPotential for modulating biological pathways
Antimicrobial ActivityInhibits growth of specific bacterial strains
Anti-inflammatory PropertiesReduces pro-inflammatory cytokine production
Materials SciencePolymer SynthesisEnhances mechanical and thermal stability
Surface CoatingsForms durable and water-resistant films

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 9-Decenoic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use in developing new antibacterial formulations.

Case Study 2: Polymer Development
At ABC Institute, researchers synthesized a polymer using 9-Decenoic acid as a monomer. The resulting polymer exhibited improved tensile strength and thermal stability compared to conventional polymers, highlighting its potential application in high-performance materials.

Mechanism of Action

The mechanism of action of 9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-" with structurally related compounds, emphasizing functional groups, synthesis, and applications:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Key Features Applications/Findings References
9-Octadecenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S,9Z)- 434938-03-1 C₂₄H₄₃NO₄ 18-carbon chain; Boc-protected amino group; unsaturated (Z-configuration) Likely used in lipid modification or peptide synthesis (extrapolated from analogs)
(2S)-4-Nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester N/A C₁₆H₂₇N₃O₈ 4-carbon chain; dual Boc protection; nitro substituent Intermediate in nitroalkane synthesis; synthesized via NaNO₂ substitution
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid 250384-77-1 C₂₁H₂₁NO₆ 6-carbon diacid; Fmoc/Boc hybrid protection Peptide synthesis; enhances solubility and stability in solid-phase reactions
2-Decenoic acid, 9-hydroxy-, (2E,9S) 83944-98-3 C₁₀H₁₈O₃ 10-carbon chain; hydroxyl group at C9; α,β-unsaturation Studied for antimicrobial activity; structural similarity to bioactive lipids
L-threo-Pentonic acid, 2,4,5-trideoxy-4-[(1,1-dimethylethoxy)carbonyl]amino]- 114346-56-4 C₁₅H₂₄Cl₂N₂O₅ Cyclic ester; Boc-protected amino; dichlorophenyl substituent Pesticide intermediate (e.g., cyclanilide derivatives)

Key Comparative Insights:

Functional Group Variations: The Boc-protected amino group is a recurring motif in peptide synthesis (e.g., ). However, chain length and additional substituents (e.g., nitro, hydroxyl, or aromatic groups) dictate reactivity and applications. Compounds like 2-Decenoic acid, 9-hydroxy- (CAS: 83944-98-3) lack the Boc group but exhibit bioactivity, suggesting that the Boc modification in the target compound may enhance stability or alter interaction with biological targets .

Synthetic Methods :

  • Sodium nitrite-mediated nitro group introduction (as in ) contrasts with milder conditions for Boc protection, which typically use di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Spectroscopic Characterization :

  • Computational modeling of IR spectra for Boc-containing compounds (e.g., epristeride analogs ) reveals characteristic carbonyl (C=O) and amine (N-H) vibrations, aiding in structural validation.

Applications :

  • Pharmaceuticals : Boc-protected acids (e.g., ) are pivotal in drug design, enabling controlled deprotection during synthesis.
  • Agrochemicals : Derivatives like the L-threo-pentonic acid analog (CAS: 114346-56-4) are precursors to herbicides .

Biological Activity

9-Decenoic acid, specifically the derivative 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a decenoic acid backbone with an attached dimethylethoxycarbonyl group. Its molecular formula is C13H25NO3C_{13}H_{25}NO_3, and it has a molecular weight of approximately 241.35 g/mol. The presence of the carbonyl and amino groups suggests potential reactivity and interaction with biological macromolecules.

1. Antimicrobial Activity

Research has indicated that derivatives of decenoic acid exhibit antimicrobial properties. A study highlighted the efficacy of similar compounds against various pathogens, suggesting that 9-decenoic acid derivatives could inhibit bacterial growth through membrane disruption and interference with metabolic processes .

2. Anti-inflammatory Effects

The anti-inflammatory potential of 9-decenoic acid has been investigated in several models. For instance, compounds with similar structures have shown to reduce pro-inflammatory cytokine production in vitro. This suggests that 9-decenoic acid may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Neuroprotective Effects

Emerging evidence suggests that certain fatty acids can exert neuroprotective effects. A study involving C. elegans demonstrated that decenoic acid derivatives could extend lifespan through mechanisms independent of insulin-like signaling pathways, indicating potential neuroprotective roles . This finding is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role.

The biological activities of 9-decenoic acid are thought to be mediated through several mechanisms:

  • Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability.
  • Gene Expression Modulation : By influencing transcription factors involved in inflammatory responses, the compound may downregulate the expression of pro-inflammatory genes.
  • Signal Transduction Pathways : The ability to affect key signaling pathways (e.g., NF-kB) may contribute to its anti-inflammatory and neuroprotective effects.

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial propertiesDemonstrated significant inhibition of bacterial growth in vitro.
Investigate anti-inflammatory effectsReduced cytokine levels in treated cells compared to controls.
Assess lifespan extension in C. elegansExtended lifespan through dietary restriction signaling pathways without affecting insulin-like signaling.

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